Peptide VF13N - 142649-36-3

Peptide VF13N

Catalog Number: EVT-278550
CAS Number: 142649-36-3
Molecular Formula: C57H88N14O23S
Molecular Weight: 1369.46
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Peptide VF13N is a synthetic T helper cell epitope of rabies virus glycoprotein.
Overview

Peptide VF13N is a synthetic peptide that has garnered attention in the fields of biochemistry and pharmacology. It is classified as a peptide due to its composition of amino acids linked by peptide bonds. The specific sequence and structure of Peptide VF13N contribute to its unique biological activities, making it a subject of interest for various scientific applications.

Source

Peptide VF13N is synthesized using established peptide synthesis methodologies, primarily through solid-phase peptide synthesis (SPPS). This technique allows for the efficient construction of peptides by sequentially adding protected amino acids to a solid support resin, facilitating purification and characterization of the final product.

Classification

Peptide VF13N can be classified as a synthetic peptide. Its classification is based on its origin (synthetic rather than natural) and its structural characteristics, which include specific sequences of amino acids that define its function and properties.

Synthesis Analysis

Methods

The synthesis of Peptide VF13N typically employs solid-phase peptide synthesis techniques. This involves several key steps:

  1. Resin Selection: Commonly used resins include Merrifield resin and Rink amide resin, which provide a solid support for the growing peptide chain.
  2. Amino Acid Coupling: Amino acids are activated using coupling reagents such as HBTU or HATU, allowing them to form peptide bonds with the growing chain.
  3. Deprotection: Protective groups on the amino acids are removed at specific stages to allow for further coupling.

Technical Details

The synthesis process includes:

  • Initial Attachment: The first amino acid is attached to the resin via its carboxyl group.
  • Sequential Coupling: Each subsequent amino acid is coupled in a stepwise manner, with deprotection occurring after each coupling step.
  • Cleavage: Once the desired sequence is achieved, the peptide is cleaved from the resin using trifluoroacetic acid or other cleavage agents, yielding the free peptide .
Molecular Structure Analysis

Structure

Peptide VF13N consists of a specific sequence of amino acids that contributes to its three-dimensional conformation. The precise structure can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography.

Data

The molecular weight, sequence, and specific stereochemistry (L- or D-amino acids) are critical parameters that define Peptide VF13N's structure. Detailed structural data can be obtained through analytical methods like mass spectrometry and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Reactions

Peptide VF13N undergoes various chemical reactions during its synthesis and in biological contexts:

  • Peptide Bond Formation: This reaction occurs during the coupling of amino acids.
  • Deprotection Reactions: Involves removing protective groups without affecting the integrity of the peptide bond.
  • Cleavage Reactions: The final step where the peptide is released from the resin.

Technical Details

The efficiency of these reactions can be influenced by factors such as temperature, pH, and concentration of reagents. Monitoring these reactions often involves analytical techniques like Ninhydrin tests for completeness and purity assessments .

Mechanism of Action

Process

Peptide VF13N's mechanism of action typically involves interaction with specific biological targets, such as receptors or enzymes. This interaction can modulate biochemical pathways, leading to physiological effects.

Data

Studies may involve evaluating binding affinities using techniques like surface plasmon resonance or fluorescence resonance energy transfer to quantify interactions between Peptide VF13N and its targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Peptide VF13N is usually a white to off-white powder.
  • Solubility: Soluble in water and organic solvents depending on its sequence and modifications.

Chemical Properties

  • Molecular Weight: Specific to the sequence; typically ranges from several hundred to a few thousand daltons.
  • Stability: Stability can vary based on environmental conditions (pH, temperature) and modifications made during synthesis .
Applications

Peptide VF13N has potential applications in various scientific fields:

  • Pharmaceutical Development: As a candidate for drug development targeting specific diseases or conditions.
  • Biotechnology: Utilized in research settings for studying protein interactions or signaling pathways.
  • Diagnostics: May serve as a biomarker or tool in diagnostic assays due to its unique properties.
Introduction to Peptide VF13N

Structural Identification of VF13N in Viral Pathogenesis

VF13N originates from the fusion domain (Domain IV) of RABV-G, which houses two fusion loops essential for membrane fusion. Structural attributes include:

  • Trimeric interface stabilization: Cryo-EM (3.39 Å resolution) reveals that trimerization relies on lateral interactions between the central α-helix (residues 274–293), a "bracket loop" (residues 378–384), and a "corkscrew loop" (residues 259–271). These interactions are pH-sensitive and destabilize at pH <7.0 [1] [5].
  • Fusion loop dynamics: Anchored fusion loops insert into host membranes, triggering prehairpin intermediates. VF13N mimics this membrane-proximal region, enabling lipid bilayer insertion via hydrophobic residues [1] [5].
  • Distinction from VSV-G: Unlike vesicular stomatitis virus glycoprotein (VSV-G), which uses central helices for trimer contacts, RABV-G employs loop-mediated interactions. This makes its prefusion state inherently labile [1].

Table 2: Structural Parameters of VF13N-Proximal Domains

DomainResiduesRole in FusionInteraction Partners
Domain I1–200Antigenic sites, receptor bindingAntibodies, host receptors
Domain II201–330Central α-helix elongationAdjacent bracket/corkscrew loops
Domain IV331–439Fusion loop anchoringHost membrane phospholipids

Mechanistic Role: VF13N’s sequence incorporates residues critical for fusion loop rigidity, counteracting RABV-G’s pH-dependent conformational shifts [1] [5].

Role of T Helper Cell Epitopes in Adaptive Immunity

VF13N functions as a HLA class II-restricted epitope, activating CD4+ T cells to coordinate humoral and cytotoxic responses. Key features:

  • Nested peptide architecture: Like other class II epitopes, VF13N comprises a 9-residue core flanked by N/C-terminal extensions. These flanking regions stabilize HLA binding and enhance TCR recognition breadth [3] [9].
  • Immunodominance: Conserved RABV-G regions elicit subdominant T-cell responses naturally. VF13N overcomes this via promiscuous HLA-DR binding, activating diverse haplotypes (e.g., DRB101:01, DRB401:01) [9] [10].
  • Cross-reactivity potential: Analogous to SARS-CoV-2 epitopes, conserved viral peptides can stimulate memory T cells from prior exposures. VF13N’s sequence conservation (~80% across lyssaviruses) suggests pan-lyssavirus applicability [6].

Table 3: Immunodominance Profile of Viral Glycoprotein Epitopes

VirusGlycoproteinEpitope PrevalenceMedian Epitopes/Protein
SARS-CoV-2Spike (S)38% of total responses235 (CD8), 382 (CD4)
RabiesRABV-G97% target sites II/III~15 (predicted)
InfluenzaHA60% target fusion loops28 (experimentally validated)

Data synthesized from epitope screening studies [6] [8].

Functional Impact: VF13N-induced CD4+ T cells secrete IFN-γ and TNF-α, driving B-cell maturation for high-affinity antibodies against conformational RABV-G epitopes [9] [10].

Concluding Remarks

VF13N exemplifies rational epitope engineering bridging structural virology and immunology. Its design leverages quaternary RABV-G stabilization, fusion loop dynamics, and HLA class II promiscuity to overcome limitations of natural immunity. Future work should explore synergy with B-cell epitopes for next-generation rabies vaccines.

Properties

CAS Number

142649-36-3

Product Name

Peptide VF13N

IUPAC Name

(2S,8S,11S,14S,17S,20R,26S,29S,32S)-14-(2-amino-2-oxoethyl)-32-((S)-2-((S)-2-amino-3-methylbutanamido)-3-methylbutanamido)-2-benzyl-26-(2-carboxyethyl)-29-(carboxymethyl)-17-((R)-1-hydroxyethyl)-8-(hydroxymethyl)-11-isobutyl-20-(mercaptomethyl)-4,7,10,13,16,19,22,25,28,31-decaoxo-3,6,9,12,15,18,21,24,27,30-decaazapentatriacontanedioic acid

Molecular Formula

C57H88N14O23S

Molecular Weight

1369.46

InChI

InChI=1S/C57H88N14O23S/c1-25(2)17-32(50(86)69-36(23-72)48(84)61-21-39(75)62-35(57(93)94)18-29-11-9-8-10-12-29)66-51(87)33(19-38(58)74)68-56(92)46(28(7)73)71-53(89)37(24-95)63-40(76)22-60-47(83)30(13-15-41(77)78)64-52(88)34(20-43(81)82)67-49(85)31(14-16-42(79)80)65-55(91)45(27(5)6)70-54(90)44(59)26(3)4/h8-12,25-28,30-37,44-46,72-73,95H,13-24,59H2,1-7H3,(H2,58,74)(H,60,83)(H,61,84)(H,62,75)(H,63,76)(H,64,88)(H,65,91)(H,66,87)(H,67,85)(H,68,92)(H,69,86)(H,70,90)(H,71,89)(H,77,78)(H,79,80)(H,81,82)(H,93,94)/t28-,30+,31+,32+,33+,34+,35+,36+,37+,44+,45+,46+/m1/s1

InChI Key

XZNQUNZTYGDDLZ-QIKHTSBFSA-N

SMILES

O=C(O)[C@H](CC1=CC=CC=C1)NC(CNC([C@H](CO)NC([C@H](CC(C)C)NC([C@H](CC(N)=O)NC([C@H]([C@H](O)C)NC([C@H](CS)NC(CNC([C@H](CCC(O)=O)NC([C@H](CC(O)=O)NC([C@H](CCC(O)=O)NC([C@H](C(C)C)NC([C@H](C(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O

Solubility

Soluble in DMSO

Synonyms

Peptide VF13N; Epitope VF13N;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.